![molecular formula C21H23FN2O B1653174 N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide CAS No. 1776086-02-2](/img/structure/B1653174.png)
N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Overview
Description
“N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide” is also known as 5F-SDB-006. It is a drug that acts as a potent agonist for the cannabinoid receptors, with an EC50 of 50 nM for human CB1 receptors, and 123 nM for human CB2 receptors .
Synthesis Analysis
The synthesis of “N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide” and its analogs has been studied. The head group composition of these compounds markedly influences their activity. For example, the 3,3-dimethylbutanoate (5F-MDMB-PICA) and cumyl (5F-CUMYL-PICA) head groups engendered high CB1 affinity and potency, whereas a benzyl (5F-SDB-006) head group did not .Molecular Structure Analysis
The molecular structure of “N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide” and its analogs has been analyzed. The head group composition of these compounds markedly influences their activity. For example, the 3,3-dimethylbutanoate (5F-MDMB-PICA) and cumyl (5F-CUMYL-PICA) head groups engendered high CB1 affinity and potency, whereas a benzyl (5F-SDB-006) head group did not .Chemical Reactions Analysis
The chemical reactions of “N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide” and its analogs have been studied. In mouse brain membranes, these compounds inhibited binding to [3H]rimonabant-labeled CB1 and displayed agonist actions in [35S]GTPγS functional assays .Scientific Research Applications
I have conducted a search for the scientific research applications of “5F-SDB-006”, also known as “N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide”. The available information primarily discusses its pharmacological properties as a potent agonist for cannabinoid receptors, with an EC50 of 50 nM for human CB1 receptors and 123 nM for human CB2 receptors . It was discovered during research into the related compound APICA .
Safety And Hazards
Future Directions
The future directions of the research on “N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide” could involve further studies on its in vivo pharmacology, as little information exists regarding this aspect . Also, more research could be done on how subtle alterations to head group composition can have profound influence on pharmacological effects at CB1 .
properties
IUPAC Name |
N-benzyl-1-(5-fluoropentyl)indole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O/c22-13-7-2-8-14-24-16-19(18-11-5-6-12-20(18)24)21(25)23-15-17-9-3-1-4-10-17/h1,3-6,9-12,16H,2,7-8,13-15H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLXAWVAWXHMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032523 | |
Record name | 5F-SDB-006 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
CAS RN |
1776086-02-2 | |
Record name | 1-(5-Fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1776086-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5F-SDB-006 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776086022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5F-SDB-006 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5F-SDB-006 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP4SXX8BW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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